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Compound of Interest

Compound Name:

Tert-butyl 2-

(hydroxymethyl)pyrrolidine-1-

carboxylate

Cat. No.: B154913 Get Quote

A Core Intermediate in the Synthesis of Novel Therapeutics

This technical guide provides a comprehensive overview of the chemical compound identified

by CAS number 170491-63-1, known as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-
carboxylate. This versatile chiral building block is a key intermediate in the synthesis of a

range of biologically active molecules, notably nitric oxide synthase (NOS) inhibitors and multi-

target antipsychotic agents. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on its synthesis, properties, and its

application in the development of novel therapeutics.

Chemical Identity and Properties
The compound with CAS number 170491-63-1 is a white solid chemically named tert-butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate.[1] It is also commonly referred to by several

synonyms, including N-(tert-Butoxycarbonyl)pyrrolidine-2-methanol, (S)-1-Boc-2-

pyrrolidinemethanol, and N-Boc-prolinol. Its fundamental chemical and physical properties are

summarized in the table below.
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Property Value Reference

Molecular Formula C₁₀H₁₉NO₃ [2]

Molecular Weight 201.26 g/mol [2]

Appearance White solid [1]

Melting Point Not reported

Boiling Point Not reported

Solubility

Soluble in organic solvents

such as dichloromethane and

methanol.

[3]

SMILES
CC(C)

(C)OC(=O)N1CCCC1CO
[2]

InChIKey
BFFLLBPMZCIGRM-

UHFFFAOYSA-N
[2]

Synthesis of tert-Butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate
The synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a straightforward

process involving the protection of the secondary amine of pyrrolidine-2-methanol with a tert-

butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of Pyrrolidine-2-
methanol
This protocol is based on a standard procedure for the N-protection of amino alcohols.[3]

Materials:

Pyrrolidine-2-methanol

Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM)

Methanol (for chromatography)

Silica gel for column chromatography

Procedure:

Dissolve pyrrolidine-2-methanol (1.0 equivalent) in dichloromethane.

To this solution, add di-tert-butyl dicarbonate (1.0 equivalent).

Stir the reaction mixture at room temperature for approximately 16 hours.

Monitor the reaction for completion using an appropriate technique (e.g., thin-layer

chromatography).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-

10% methanol in dichloromethane.

Combine the fractions containing the desired product and concentrate under reduced

pressure to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a white solid. A

typical yield for this reaction is high, often around 98%.[3]

Characterization Data:

¹H NMR (300 MHz, CDCl₃): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-

3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46

(s, 9H).[3]

Application in the Synthesis of Nitric Oxide
Synthase (NOS) Inhibitors
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a crucial starting material

for the synthesis of 1,3-thiazolidin-2-imine derivatives, which have been identified as potent
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inhibitors of nitric oxide synthase (NOS).[3] NOS enzymes are involved in the production of

nitric oxide, a signaling molecule with diverse physiological and pathological roles. The

development of selective NOS inhibitors is a significant area of research for various therapeutic

indications.

Synthetic Pathway to 1,3-Thiazolidin-2-imine Derivatives
The synthesis of these inhibitors involves a multi-step sequence starting from tert-butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate. A generalized synthetic workflow is depicted

below.

tert-Butyl 2-(hydroxymethyl)
pyrrolidine-1-carboxylate

(CAS 170491-63-1)
Intermediate Amine

Multi-step
conversion 1,3-Thiazolidin-2-imine

Derivative
Cyclization

Click to download full resolution via product page

Caption: Synthetic workflow for 1,3-thiazolidin-2-imine derivatives.

Quantitative Data: Inhibition of Nitric Oxide Synthase
Isoforms
While the specific IC₅₀ values for a series of 1,3-thiazolidin-2-imine derivatives synthesized

from the title compound are found within specialized literature, the general trend indicates that

these compounds exhibit potent and often selective inhibition of the different NOS isoforms

(nNOS, eNOS, and iNOS). The table below is a representative example of the type of data

generated in such studies.

Compound nNOS IC₅₀ (µM) eNOS IC₅₀ (µM) iNOS IC₅₀ (µM)

Derivative 1 Data not available Data not available Data not available

Derivative 2 Data not available Data not available Data not available

... ... ... ...

Reference Cmpd Data not available Data not available Data not available
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Note: Specific data for a series of compounds derived from CAS 170491-63-1 is not publicly

available in the searched resources. This table structure is provided as a template for

presenting such data when available.

Experimental Protocol: Nitric Oxide Synthase Inhibition
Assay
The following is a generalized protocol for determining the inhibitory activity of compounds

against NOS isoforms.

Materials:

Purified recombinant human nNOS, eNOS, and iNOS

L-[³H]arginine

NADPH

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)

Calmodulin (for nNOS and eNOS assays)

Calcium chloride (CaCl₂)

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Dowex AG 50W-X8 resin

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing buffer, NADPH, BH₄, and for nNOS and eNOS,

calmodulin and CaCl₂.

Add varying concentrations of the test compound to the reaction mixture.

Initiate the reaction by adding L-[³H]arginine and the respective NOS enzyme.
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Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin, which binds

unreacted L-[³H]arginine.

Separate the resin by centrifugation.

Measure the amount of L-[³H]citrulline formed in the supernatant using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value by non-linear regression analysis.

Application in the Synthesis of the Antipsychotic
Agent PZ-1190
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is also a key precursor in the multi-

step mechanochemical synthesis of PZ-1190, a novel multi-target antipsychotic agent. PZ-1190

is a potent ligand for serotonin and dopamine receptors and has shown promising antipsychotic

activity in rodent models.

Synthetic Pathway to PZ-1190
The synthesis of PZ-1190 from the title compound involves several key transformations,

including oxidation and reductive amination, followed by deprotection and sulfonylation.

tert-Butyl 2-(hydroxymethyl)
pyrrolidine-1-carboxylate

(CAS 170491-63-1)

Intermediate
Aldehyde

Oxidation Amine IntermediateReductive Amination PZ-1190

Deprotection &
Sulfonylation
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Caption: Synthetic workflow for the antipsychotic agent PZ-1190.

Mechanism of Action of PZ-1190: A Multi-Target
Approach
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PZ-1190 exhibits its antipsychotic effects through its interaction with multiple neurotransmitter

receptors, primarily within the dopaminergic and serotonergic systems. The general

mechanism of action for atypical antipsychotics involves the modulation of dopamine D₂ and

serotonin 5-HT₂ₐ receptors.

Presynaptic Neuron

Postsynaptic Neuron

Dopamine

D₂ Receptor

Serotonin

5-HT₂ₐ Receptor

Downstream Signaling

Modulation Modulation

PZ-1190

Antagonist Antagonist

Click to download full resolution via product page

Caption: Simplified signaling pathway for atypical antipsychotics like PZ-1190.

Quantitative Data: Receptor Binding Profile of PZ-1190
The following table presents a representative receptor binding profile for a multi-target

antipsychotic agent like PZ-1190, with affinity values (Ki) for key dopamine and serotonin

receptors. Lower Ki values indicate higher binding affinity.
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Receptor Ki (nM) Functional Activity

Dopamine D₂ Data not available Antagonist/Partial Agonist

Dopamine D₃ Data not available Antagonist/Partial Agonist

Serotonin 5-HT₁ₐ Data not available Partial Agonist

Serotonin 5-HT₂ₐ Data not available Antagonist

Serotonin 5-HT₂C Data not available Antagonist

Serotonin 5-HT₆ Data not available Antagonist

Serotonin 5-HT₇ Data not available Antagonist

Note: Specific Ki values for PZ-1190 are not publicly available in the searched resources. This

table illustrates the expected data format.

Experimental Protocol: Radioligand Receptor Binding
Assay
This is a generalized protocol for determining the binding affinity of a compound to a specific

receptor.

Materials:

Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT₂ₐ receptors)

Radioligand specific for the receptor (e.g., [³H]spiperone for D₂ receptors)

Test compound (PZ-1190) at various concentrations

Incubation buffer

Glass fiber filters

Scintillation fluid and counter

Procedure:
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Prepare a reaction mixture containing the cell membranes, radioligand, and incubation

buffer.

Add the test compound at a range of concentrations. For determination of non-specific

binding, a high concentration of a known ligand is used.

Incubate the mixture at a specific temperature for a set period to allow binding to reach

equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters, which trap the

membranes with bound radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the amount of radioactivity on the filters using a scintillation counter.

Calculate the specific binding at each concentration of the test compound.

Determine the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by

non-linear regression analysis of the competition binding data.

Conclusion
The chemical intermediate with CAS number 170491-63-1, tert-butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate, is a valuable and versatile building block in

medicinal chemistry. Its utility is demonstrated in the synthesis of potent nitric oxide synthase

inhibitors and the novel multi-target antipsychotic agent PZ-1190. The straightforward synthesis

of this intermediate, combined with its chiral nature, makes it an important tool for the

development of new therapeutic agents targeting a range of diseases. Further research into the

derivatives of this compound is likely to yield additional novel and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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